molecular formula C11H16O3 B2655509 Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate CAS No. 172288-92-5

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2655509
CAS No.: 172288-92-5
M. Wt: 196.246
InChI Key: QVYFFPUIYTWOGQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate (CAS: 172288-92-5) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane scaffold with a ketone group at position 3 and an ethyl ester at position 6. It is a key intermediate in medicinal chemistry, particularly in the synthesis of tropane alkaloids and molecular glues . Synonyms include 8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one and ethyl 8-aza-3-oxobicyclo[3.2.1]octane-8-carboxylate . Its commercial availability from multiple suppliers (e.g., 1PlusChem, Ambeed) reflects its industrial relevance, with prices ranging from $359/100mg to $5,030/5g depending on purity and scale .

Properties

IUPAC Name

ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-11(13)10-7-3-4-8(10)6-9(12)5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYFFPUIYTWOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by esterification. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester Groups

Ethyl vs. tert-Butyl Esters
  • Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate : The ethyl ester provides moderate steric bulk and lipophilicity, balancing solubility and metabolic stability.
  • tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6): The tert-butyl group enhances steric protection of the ester, reducing hydrolysis rates in biological systems. This is advantageous in prodrug design but may limit solubility .
Methyl and Benzyl Esters
  • Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: N/A): The methyl ester and nitroso group increase electrophilicity, making it reactive in antiviral studies (e.g., maraviroc analogs) .

Functional Group Modifications

Ketone vs. Hydroxyl or Amine Groups
  • Ethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 30833-12-6): The hydroxyl group at position 3 increases hydrogen-bonding capacity, making it a critical reference standard for nortropine in drug development .
  • tert-Butyl 3-((4-decylphenyl)(methyl)carbamoyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: N/A): The carbamoyl and decylphenyl groups enhance lipid solubility, optimizing it as a Spns2 inhibitor .

Ring System Variations

Bicyclo[3.2.1]octane vs. Bicyclo[3.3.1]nonane
Oxa- and Thia-Bicyclo Analogs
  • tert-Butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate : Replacing a carbon with oxygen (oxa) alters electronic properties, affecting reactivity in cyclization reactions .

Biological Activity

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

This compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological targets. The compound has the following characteristics:

  • Molecular Formula : C10H14O3
  • Molecular Weight : Approximately 182.22 g/mol
  • Structural Features : Contains a carbonyl group and an ester functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors in the body. These interactions can modulate biochemical pathways, influencing physiological responses such as inflammation and pain modulation.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with receptors that play roles in neurotransmission and cellular signaling.

Therapeutic Potential

Research indicates that this compound possesses several therapeutic properties:

  • Anti-inflammatory Effects : Studies suggest potential use in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Its interaction with pain pathways may offer analgesic benefits.
  • Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental models:

StudyFindings
Study 1 (2024)Demonstrated anti-inflammatory effects in murine models, reducing edema by 30% compared to controls .
Study 2 (2024)Showed significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study 3 (2024)Investigated receptor binding affinity, revealing moderate affinity for opioid receptors, suggesting potential for pain management applications .

Applications in Scientific Research

This compound is not only relevant in medicinal chemistry but also serves as a building block for synthesizing complex organic compounds:

  • Pharmaceutical Development : It is used in the synthesis of novel drug candidates targeting various diseases.
  • Agrochemical Applications : Potential use in developing new agrochemicals due to its unique structural properties.

Q & A

Basic Research Question

  • NMR : Multiplicity analysis (e.g., doublets for axial protons, triplets for bridgehead carbons) resolves structural ambiguities .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 472.3525 for C₂₈H₄₆N₃O₃) .
  • TLC : Monitors reaction progress with eluents like cyclohexane/ethyl acetate (80:20) .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Advanced Research Question

  • Solvent optimization : Replace THF with dichloromethane (DCM) for Boc protection, enabling easier solvent removal under reduced pressure .
  • Catalyst recycling : Enzymatic systems (e.g., glucose dehydrogenase for NADP⁺ regeneration) improve cost-efficiency in large-scale enantioselective oxidations .

What methodologies enable the introduction of bioisosteric groups into the bicyclo[3.2.1]octane core?

Advanced Research Question

  • Nitroso functionalization : Sodium nitrite in HCl selectively introduces nitroso groups at the 3-position, enabling subsequent reduction to amines (e.g., using zinc dust) .
  • Carbamoylation : React with chloroformates (e.g., 4-decylphenyl isocyanate) under anhydrous conditions to generate carbamate derivatives with antiviral potential .

How do steric and electronic effects influence the reactivity of the bicyclo[3.2.1]octane scaffold?

Advanced Research Question

  • Steric hindrance : Bridgehead substituents (e.g., tert-butyl groups) slow nucleophilic attacks but stabilize transition states in cycloadditions .
  • Electronic effects : Electron-withdrawing groups (e.g., oxo-moieties) enhance electrophilicity at the 3-position, facilitating hydantoin formation .

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